4,7-Dimethyl-1,2-benzoxazol-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4,7-dimethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11) |
InChI Key |
KDCPOKHPKKQZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)ONC2=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4,7 Dimethyl 1,2 Benzoxazol 3 Ol
Intrinsic Reactivity of the Benzoxazole (B165842) Ring System
The reactivity of the benzoxazole ring is a consequence of the fusion of a benzene (B151609) ring with an oxazole (B20620) ring. This fusion creates a unique electronic landscape that influences its susceptibility to attack by electrophiles and nucleophiles.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The benzoxazole system is generally considered to be electron-rich, making it susceptible to electrophilic aromatic substitution. byjus.com The substitution pattern is directed by the heteroatoms in the oxazole ring and the activating or deactivating nature of other substituents. In the case of 4,7-Dimethyl-1,2-benzoxazol-3-ol, the electron-donating methyl groups at C-4 and C-7, along with the hydroxyl group at C-3, are expected to activate the benzene ring towards electrophilic attack. The positions most susceptible to electrophilic substitution are typically ortho and para to the activating groups. Therefore, the C-5 and C-6 positions are the most likely sites for electrophilic attack.
Conversely, nucleophilic aromatic substitution on the benzene ring of a benzoxazole is less common unless activated by strongly electron-withdrawing groups. youtube.comlibretexts.org In this compound, the electron-donating nature of the methyl and hydroxyl groups disfavors direct nucleophilic attack on the benzene portion of the ring system. However, the oxazole ring itself can be susceptible to nucleophilic attack, particularly at the C-2 position, which can lead to ring-opening or rearrangement reactions.
Stereoelectronic Effects of Dimethyl and Hydroxyl Substituents on Ring Reactivity
The dimethyl and hydroxyl substituents exert significant stereoelectronic effects on the reactivity of the benzoxazole ring.
Electronic Effects: The two methyl groups at the C-4 and C-7 positions are electron-donating through an inductive effect, increasing the electron density of the benzene ring and making it more reactive towards electrophiles. The hydroxyl group at C-3 is also an activating group due to resonance, further enhancing the nucleophilicity of the aromatic ring.
Transformations Involving the Hydroxyl Group at C-3
The hydroxyl group at the C-3 position is a key site for chemical modifications of this compound, allowing for the synthesis of a variety of derivatives.
O-Functionalization Reactions
The hydroxyl group can undergo O-functionalization reactions, such as O-alkylation and O-acylation, to produce ethers and esters, respectively. For instance, the acylation of 3-hydroxy-1,2-benzisoxazoles with reagents like acetic anhydride, benzoyl chlorides, and alkyl chloroformates has been reported to proceed primarily at the oxygen atom, yielding O-acylated products. nih.gov While a specific example for the O-alkylation of this compound to form a derivative like 2-[(4,7-dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine (B10852875) is not prominently documented in the provided search results, the general reactivity of 3-hydroxy-1,2-benzisoxazoles suggests that such a reaction is feasible under appropriate basic conditions to deprotonate the hydroxyl group, followed by reaction with a suitable alkylating agent.
Tautomerism Equilibria
The 3-hydroxy-1,2-benzoxazole core of the molecule can exist in equilibrium with its keto tautomer, 1,2-benzisoxazolin-3-one. This keto-enol tautomerism is a common feature of heterocyclic compounds with a hydroxyl group adjacent to a heteroatom within the ring. masterorganicchemistry.comyoutube.com The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. masterorganicchemistry.comresearchgate.net The presence of two tautomeric forms is supported by the observation of two ionization constants for some 3-hydroxy-1,2-benzisoxazole derivatives. nih.gov In the case of this compound, the equilibrium between the -ol and -one forms would be influenced by the electron-donating methyl groups.
| Tautomeric Form | Structure | Key Features |
|---|---|---|
| Enol Form (this compound) | Aromatic benzoxazole ring with a hydroxyl group at C-3. | Aromatic stability, potential for hydrogen bonding. |
| Keto Form (4,7-Dimethyl-1,2-benzisoxazolin-3-one) | A benzisoxazolinone ring with a carbonyl group at C-3. | Contains a carbonyl group, which can participate in different types of reactions. |
Rearrangement Reactions within Benzoxazole Architectures
Benzoxazole and its derivatives are known to undergo various rearrangement reactions, often under thermal or catalytic conditions. One of the notable rearrangements is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. acs.orgnih.govnih.govresearchgate.netwikipedia.org In this reaction, a suitable nucleophile attached to a side chain attacks the benzoxazole ring, leading to the formation of a new heterocyclic system. While a specific example of a Smiles rearrangement for this compound is not directly provided, the general mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring. Other rearrangements, such as those involving ring-opening and subsequent re-cyclization, can also occur, leading to the formation of isomeric structures. sioc-journal.cn The specific conditions and the nature of the substituents on the benzoxazole ring play a crucial role in directing the course of these rearrangements.
Exploration of Intramolecular Rearrangements (e.g., Smiles rearrangement)
Intramolecular rearrangements are fundamental reactions in organic chemistry where a molecule's carbon skeleton or the position of functional groups is altered. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution. sioc-journal.cn In this reaction, a system Ar-X-Y-H, where Ar is an aryl group, X is a heteroatom that can be part of a leaving group, and Y is a nucleophilic center, rearranges to Ar-Y-X-H. For a Smiles rearrangement to occur in a derivative of this compound, the hydroxyl group would need to be converted into a suitable nucleophile, and an appropriate side chain attached to the benzoxazole ring would be required to participate in the rearrangement. The presence of electron-withdrawing groups on the aromatic ring can facilitate such rearrangements. sioc-journal.cn
While direct evidence for a Smiles rearrangement involving this compound is not prominent in the literature, the general mechanism suggests that if derivatized appropriately, this compound could undergo such a transformation. The reaction would likely proceed via a spirocyclic intermediate, a common feature of Smiles rearrangements.
Investigation of Cationic Rearrangement Pathways
Cationic rearrangements involve the migration of a group to an electron-deficient center, often a carbocation. These rearrangements are pivotal in various synthetic transformations. A relevant cationic rearrangement in the context of isomers of the target molecule is the Beckmann rearrangement of oximes, which can lead to the formation of benzoxazole and 1,2-benzisoxazole (B1199462) structures. clockss.org For instance, the treatment of o-hydroxyaryl ketoximes with a system like bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) can yield 2-substituted benzoxazoles through a cascade involving a Beckmann rearrangement followed by intramolecular cyclization. clockss.org
This suggests that under acidic conditions or with appropriate reagents, intermediates derived from this compound could potentially undergo Wagner-Meerwein type shifts or other cationic rearrangements, especially if a carbocation can be generated on a side chain attached to the heterocyclic core. The stability of the resulting carbocation would be a determining factor in the feasibility and outcome of such a rearrangement. msu.edu
Oxidative and Reductive Transformations of the Benzoxazole Core
The oxidative and reductive chemistry of the benzoxazole ring system, while not extensively detailed for this compound specifically, can be inferred from the general behavior of related heterocyclic compounds. The benzoxazole nucleus is generally stable to oxidation, but the substituents on the ring can be susceptible to oxidative transformations. For instance, the methyl groups at the 4 and 7 positions could potentially be oxidized to carboxylic acids under strong oxidizing conditions.
Reductive transformations of the benzoxazole ring can lead to ring-opening or saturation of the heterocyclic part. Catalytic hydrogenation, for example, could potentially reduce the oxazole ring, leading to various amino alcohol derivatives. The specific conditions of the reduction (catalyst, pressure, temperature, and solvent) would significantly influence the product distribution. The presence of the hydroxyl group at the 3-position may also direct or participate in these transformations.
Detailed Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies
Understanding the intricate details of reaction mechanisms requires a combination of kinetic and spectroscopic techniques. For the potential rearrangements and transformations of this compound, these studies would be crucial for identifying intermediates and transition states.
Kinetic studies would involve monitoring the reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent polarity) to determine the rate law and activation parameters. This information helps to infer the number and nature of molecules involved in the rate-determining step of the reaction.
Spectroscopic studies are indispensable for characterizing the structures of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures in solution. scielo.brnih.gov For the study of reaction mechanisms, techniques like in-situ NMR can be used to observe the formation and decay of transient species.
Infrared (IR) spectroscopy can be used to monitor the changes in functional groups during a reaction. scielo.br
Mass spectrometry helps in determining the molecular weight of products and intermediates.
Computational studies , such as Density Functional Theory (DFT), can provide theoretical support for proposed reaction mechanisms by calculating the energies of different species along the reaction coordinate. sioc-journal.cn
While specific kinetic and spectroscopic data for reactions of this compound are scarce, the application of these methods to related benzoxazole systems has been instrumental in understanding their chemical behavior. sioc-journal.cnscielo.br
Theoretical and Computational Chemistry Studies on 4,7 Dimethyl 1,2 Benzoxazol 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. For 4,7-Dimethyl-1,2-benzoxazol-3-ol, these calculations can be employed to predict a variety of its chemical and physical properties.
DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular properties for organic compounds. derpharmachemica.comresearchgate.netepstem.net Ab initio methods, while more computationally intensive, can offer higher accuracy. The choice of basis set, such as 6-31G(d,p) or larger, is also crucial for obtaining reliable results. derpharmachemica.comepstem.net
Geometry Optimization and Conformational Energy Landscapes
The first step in most quantum chemical studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. The benzoxazole (B165842) ring is expected to be nearly planar, but the orientation of the hydroxyl and methyl groups will be of particular interest. researchgate.net
Table 1: Illustrative Calculated Bond Lengths and Angles for a Benzoxazole Derivative (Example Data)
| Parameter | Value |
| C-O (ring) | 1.36 Å |
| N-O (ring) | 1.42 Å |
| C=N (ring) | 1.31 Å |
| C-O-H angle | 109.5° |
| C-C-C (benzene ring) | ~120° |
Note: This table provides example data for a generic benzoxazole derivative to illustrate the type of information obtained from geometry optimization. Actual values for this compound would require specific calculations.
Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, charge distribution)
Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitability. researchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov
Mulliken atomic charge analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of electron density across the molecule. nih.gov This reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing insights into the molecule's reactive sites. For this compound, the oxygen and nitrogen atoms of the benzoxazole ring are expected to be electron-rich centers.
Table 2: Illustrative Electronic Properties for a Benzoxazole Derivative (Example Data)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table provides example data to illustrate electronic properties. Actual values for this compound would require specific calculations.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)
Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can be used to identify and characterize the molecule.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govipb.ptrsc.org These predictions are valuable for assigning experimental spectra and can help to distinguish between different isomers or conformers. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. epstem.net
IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which can then be compared with experimental FT-IR spectra to confirm the presence of specific functional groups. derpharmachemica.com For this compound, characteristic vibrations would include the O-H stretch of the hydroxyl group, C-H stretches of the methyl groups and the aromatic ring, and various stretching and bending modes of the benzoxazole core.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule. scielo.brresearchgate.net This can provide information about the molecule's chromophores and its color. For this compound, the benzoxazole ring system is the primary chromophore.
Table 3: Illustrative Predicted Spectroscopic Data for a Benzoxazole Derivative (Example Data)
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C3-OH | ~160 ppm |
| ¹H NMR | OH | ~9-11 ppm (can vary) |
| IR | O-H stretch | ~3400-3600 cm⁻¹ |
| UV-Vis | λ_max | ~280-320 nm |
Note: This table provides example data to illustrate predicted spectroscopic parameters. Actual values for this compound would require specific calculations.
Thermochemical Calculations (e.g., enthalpies of formation, gas-phase basicities, proton and electron affinities, ionization enthalpies)
Quantum chemical methods can also be used to calculate various thermochemical properties that are often difficult to measure experimentally. These properties provide fundamental information about the molecule's stability and reactivity.
Enthalpies of Formation: This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gas-Phase Basicities and Proton Affinities: These values quantify the molecule's ability to accept a proton in the gas phase, indicating its basicity. For this compound, the nitrogen and oxygen atoms would be potential sites for protonation.
Electron Affinities and Ionization Enthalpies: Electron affinity is the energy released when an electron is added to a neutral molecule to form a negative ion. Ionization enthalpy is the energy required to remove an electron from a neutral molecule to form a positive ion. These are related to the HOMO and LUMO energies.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static molecules in the gas phase, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, often in a simulated solvent environment. researchgate.net
Dynamic Conformational Behavior and Sampling
MD simulations can be used to explore the conformational space of this compound in a more dynamic way than simple conformational searches. By simulating the motion of the molecule over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and to determine the relative populations of different conformational states under specific conditions (e.g., in a particular solvent at a given temperature). This provides a more realistic picture of the molecule's behavior in solution. researchgate.net
For this compound, MD simulations could reveal the flexibility of the methyl groups and the dynamics of any intramolecular hydrogen bonding involving the hydroxyl group. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.
Exploration of Intermolecular Interactions (e.g., π-stacking, hydrogen bonding, molecular recognition)
Intermolecular interactions are fundamental to the physical and biological properties of molecular compounds, influencing everything from crystal packing to ligand-receptor binding. For benzoxazole derivatives, including this compound, computational methods are employed to explore the nature and strength of these non-covalent interactions.
The planar aromatic structure of the benzoxazole core is conducive to π-stacking interactions . These interactions, arising from the alignment of π-orbitals between adjacent aromatic rings, are a significant force in the solid-state architecture of these compounds. Computational studies on related heterocyclic systems, such as benzotellurazoles, have shown that π-stacking can dictate the formation of dimeric or polymeric structures in the solid state. acs.org For this compound, the presence of the fused benzene (B151609) and oxazole (B20620) rings suggests that π-stacking would be a prominent feature in its condensed phases.
Hydrogen bonding is another critical intermolecular force, particularly for this compound, which possesses a hydroxyl group at the 3-position. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pairs). Additionally, the nitrogen atom in the oxazole ring can serve as a hydrogen bond acceptor. Computational analyses on similar heterocyclic compounds have detailed the interplay between hydrogen bonding and π-stacking, revealing how these forces cooperatively influence crystal packing and molecular assembly. rsc.orgnih.gov The presence of both donor and acceptor sites in this compound allows for the formation of complex hydrogen-bonding networks, which can significantly impact its solubility and melting point.
Table 1: Representative Intermolecular Interaction Energies in Benzoxazole-like Scaffolds
| Interaction Type | Interacting Moieties | Typical Calculated Energy (kcal/mol) |
| π-π Stacking | Benzoxazole ring - Benzoxazole ring | -5 to -15 |
| Hydrogen Bond (O-H···N) | Hydroxyl group - Oxazole Nitrogen | -3 to -8 |
| Hydrogen Bond (O-H···O) | Hydroxyl group - Carbonyl/Hydroxyl Oxygen | -4 to -9 |
| van der Waals | Methyl group - Aromatic ring | -1 to -3 |
Note: The data in this table are illustrative and based on computational studies of various benzoxazole and related heterocyclic derivatives. The actual interaction energies for this compound may vary.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, including the synthesis of the benzoxazole scaffold.
The synthesis of benzoxazoles often involves the cyclization of a precursor molecule, such as a substituted 2-aminophenol (B121084). organic-chemistry.org Computational methods, particularly Density Functional Theory (DFT), are used to map out the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For the formation of a benzoxazole ring, a plausible mechanism involves the condensation of a 2-aminophenol with a suitable electrophile, followed by an intramolecular cyclization and dehydration. nih.gov Theoretical calculations can model this process, providing detailed geometries of the key transition states. For example, the transition state for the cyclization step would likely involve the nucleophilic attack of the hydroxyl oxygen onto the imine carbon, forming the five-membered oxazole ring. The geometry of this transition state, including bond lengths and angles, can be precisely calculated, offering insights into the steric and electronic factors that influence the reaction rate. researchgate.net
By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides the activation energies for each step of the reaction, which are directly related to the reaction kinetics. For instance, a study on the formation of benzoxazole-2-carboxylate derivatives used DFT calculations to model the potential energy profile, and the computational results were in good agreement with the experimental findings. researchgate.net
Such calculations can help to explain why certain reaction pathways are favored over others and can be used to predict the effect of substituents on the reaction rate. In the case of this compound, the electron-donating methyl groups on the benzene ring would be expected to influence the electron density of the reacting centers, which in turn would affect the activation energies of the synthetic steps. Computational models can quantify these effects, providing a rational basis for optimizing reaction conditions.
Table 2: Illustrative Calculated Energy Profile for a Generic Benzoxazole Synthesis
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (e.g., 2-aminophenol derivative + aldehyde) | 0.0 |
| 2 | Transition State 1 (Imine formation) | +15.2 |
| 3 | Intermediate (Schiff base) | -5.8 |
| 4 | Transition State 2 (Cyclization) | +20.5 |
| 5 | Intermediate (Cyclized intermediate) | -12.3 |
| 6 | Transition State 3 (Dehydration) | +25.1 |
| 7 | Products (Benzoxazole derivative + H₂O) | -22.7 |
Note: This table presents a hypothetical energy profile for a generic benzoxazole synthesis to illustrate the type of data obtained from computational studies. The actual values for the synthesis of this compound would require specific calculations.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties.
In QSPR studies, a set of molecules with known properties (the training set) is used to develop a mathematical model that relates these properties to a series of calculated molecular descriptors. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. Once a statistically robust model is developed, it can be used to predict the properties of new, unsynthesized compounds.
For benzoxazole derivatives, QSPR models have been developed to predict various properties, including their biological activities and physicochemical characteristics. wisdomlib.orgmdpi.comresearchgate.net For example, a QSPR study on the antifungal activity of benzoxazoles identified key topological and connectivity descriptors that correlate with their efficacy. wisdomlib.org While a specific QSPR model for this compound has not been reported, the methodology could be applied to predict properties such as its solubility, lipophilicity (logP), and melting point based on its unique structural features. The methyl groups and the hydroxyl group would significantly contribute to the values of the molecular descriptors used in such a model.
Table 3: Examples of Molecular Descriptors Used in QSPR Models for Benzoxazole Derivatives
| Descriptor Class | Example Descriptor | Property Influenced |
| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Biological Activity, Boiling Point |
| Geometric | van der Waals Surface Area | Solubility, Permeability |
| Electronic | Dipole Moment | Polarity, Intermolecular Interactions |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity, Redox Potential |
Virtual Screening and Rational Design of Novel Benzoxazole Derivatives
Computational chemistry plays a pivotal role in the modern drug discovery process through virtual screening and rational drug design.
Virtual screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. chemdiv.com This approach can significantly reduce the time and cost associated with experimental high-throughput screening. For the benzoxazole scaffold, virtual screening has been employed to identify potential inhibitors for various enzymes.
Building on the insights from virtual screening and QSPR studies, rational design aims to create novel molecules with improved properties. By understanding the structure-activity relationships of a series of benzoxazole derivatives, medicinal chemists can make targeted modifications to the molecular structure to enhance potency, selectivity, or pharmacokinetic properties. For example, if docking studies suggest that a particular region of the binding pocket is unoccupied, a substituent could be added to the benzoxazole core to create a favorable interaction. The design of novel benzoxazole derivatives as potential anticancer agents has been guided by such in silico studies. nih.govijpsdronline.com
While this compound itself may or may not have significant biological activity, its scaffold could serve as a starting point for the rational design of new therapeutic agents. Computational modeling would be an essential tool in this process, allowing for the in silico evaluation of numerous virtual derivatives before committing to their synthesis and biological testing.
Derivatives and Analogs of 4,7 Dimethyl 1,2 Benzoxazol 3 Ol in Chemical Research
Synthesis and Site-Specific Functionalization of Derivatives
The generation of diverse benzoxazole (B165842) derivatives hinges on the ability to selectively functionalize different positions of the core structure. This includes modifications of existing functional groups and the introduction of new substituents on both the benzene (B151609) and oxazole (B20620) rings.
The hydroxyl group on a benzoxazole ring, such as the one in the parent compound of this article's subject, is a versatile handle for chemical modification. Standard organic reactions can be employed to alter the properties of the molecule.
Etherification: The reaction of the hydroxyl group with an alkyl halide or other electrophile under basic conditions yields an ether. This modification can increase the lipophilicity of the compound and can be used to introduce a variety of side chains that may interact with biological targets or influence material properties.
Esterification: The hydroxyl group can be readily converted to an ester by reacting it with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). This transformation is often used to create prodrugs or to modify the electronic properties and reactivity of the molecule.
These modifications are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound.
The benzene portion of the benzoxazole scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. msu.edu The position of the incoming substituent is directed by the existing groups on the ring. msu.edulibretexts.org
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2), which can subsequently be reduced to an amino group (-NH2), providing a point for further derivatization. msu.edu
Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) can alter the electronic properties of the ring and serve as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, expanding the carbon framework of the molecule. msu.edu
The reactivity of the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents already present. msu.edulibretexts.org For instance, activating groups like hydroxyl or methoxy (B1213986) groups increase the rate of electrophilic substitution, while deactivating groups like nitro groups decrease it. msu.edulibretexts.org
The C-2 position of the oxazole ring is a common site for derivatization. One of the primary methods for constructing the benzoxazole scaffold involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, which directly installs a substituent at the C-2 position. nih.gov More advanced methods, such as palladium-catalyzed C-H functionalization, have been developed to introduce groups like the difluoromethyl group (CF2H) at the C-2 position of pre-formed (benz)oxazoles. acs.org This allows for the late-stage modification of complex molecules. acs.org
Strategies for the Generation of Diverse Benzoxazole Compound Libraries
The development of new drugs and materials often relies on the screening of large collections of related compounds, known as chemical libraries. Several strategies are employed to efficiently generate diverse libraries of benzoxazole derivatives.
Combinatorial Biosynthesis and Mutasynthesis: In the realm of natural products, genetic engineering techniques can be used to create novel benzoxazole derivatives. nih.gov By expressing biosynthesis genes in different host organisms or feeding precursor analogs to mutant strains, a variety of new compounds can be produced. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net These reactions are well-suited for generating large and diverse compound libraries due to their operational simplicity and high atom economy. researchgate.net
Green Chemistry Approaches: Modern synthetic methods focus on environmentally benign processes. For the synthesis of 2-phenyl substituted benzoxazoles, for example, the use of a "fly ash" catalyst has been reported as a green alternative. nih.gov
These strategies enable the rapid exploration of the chemical space around the benzoxazole scaffold, increasing the probability of discovering compounds with desired properties.
Utilization of Benzoxazole Derivatives as Chemical Probes for Mechanistic Studies
Benzoxazole derivatives with specific properties are valuable tools for investigating biological processes. Their ability to interact with specific biomolecules allows them to be used as chemical probes.
For example, certain benzoxazole derivatives have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels). nih.govnih.gov By studying how these compounds interact with VEGFR-2 and their effects on cancer cells, researchers can gain insights into the mechanisms of angiogenesis and develop potential anti-cancer therapies. nih.govnih.gov In some cases, these derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.govnih.gov
Furthermore, the benzoxazole scaffold is a component of some fluorescent probes, which are molecules that emit light upon excitation and can be used to visualize and track biological molecules and processes. researchgate.net
Applications of Derivatized Scaffolds in Material Science and Specialty Chemicals
The unique electronic and photophysical properties of the benzoxazole scaffold have led to its use in the development of advanced materials. researchgate.net
Organic Electronic Materials: Benzoxazole derivatives are valuable building blocks for organic electronic materials due to their inherent fluorescence and charge-transporting capabilities. researchgate.net These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
Specialty Chemicals: In the field of agricultural science, benzoxazole derivatives have been investigated for their potential as herbicides and insecticides. mdpi.com Their broad spectrum of biological activities makes them attractive candidates for the development of new agrochemicals. mdpi.com
The ability to systematically modify the benzoxazole structure allows for the optimization of its properties for specific applications in material science and as specialty chemicals.
Advanced Methodologies and Interdisciplinary Approaches in Benzoxazole Research
Flow Chemistry and Continuous Synthesis of Benzoxazole (B165842) Compounds
Flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch methods for the production of heterocyclic compounds like benzoxazoles. organic-chemistry.orgresearchgate.net This approach allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and greater reproducibility. researchgate.net
An efficient and scalable multistep flow process for synthesizing highly functionalized benzoxazoles from 3-halo-N-acyl anilines has been developed. rsc.org This method utilizes a continuous flow reactor to manage unstable lithiated intermediates effectively. rsc.org The precise temperature control and immediate in-line quenching afforded by the flow system minimize the formation of byproducts. rsc.org
Another notable advancement is the development of a waste-minimized, continuous flow protocol for the synthesis of 2-arylbenzoxazoles using heterogeneous manganese-based catalysts. acs.org This environmentally friendly method employs cyclopentylmethyl ether as a safe reaction medium and uses oxygen to promote the oxidative process and regenerate the catalyst. acs.org This flow configuration eliminates the need for an additional mechanical pump and allows for a more rapid synthesis compared to batch procedures. acs.org The modular nature of flow chemistry systems also allows for the coupling of different reactors and in-line purification methods, making it a versatile process for multistep syntheses. nih.gov
The advantages of employing flow chemistry in the synthesis of active pharmaceutical ingredients are well-documented, with several multi-step syntheses of various drugs being reported. acs.org The ability to safely handle hazardous reagents and the potential for automation make flow chemistry a powerful tool for both laboratory-scale research and industrial production of benzoxazole compounds. acs.orgresearchgate.net
Table 1: Comparison of Batch vs. Flow Chemistry for Benzoxazole Synthesis
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Safety | Higher risks, especially with hazardous reagents. | Enhanced safety due to small reaction volumes. researchgate.net |
| Scalability | Can be challenging and may require process re-optimization. | More straightforward to scale up by running the system for longer periods. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. researchgate.net |
| Byproduct Formation | Often higher due to less controlled conditions. | Minimized due to precise control and rapid quenching. rsc.org |
Photophysical Investigations of Benzoxazole Derivatives
The unique photophysical properties of benzoxazole derivatives have made them a focal point of research, particularly in the development of advanced materials and probes.
Exploration of Fluorescent Properties for Advanced Chemical Probes
Benzoxazole derivatives are known for their promising photoluminescent properties, which make them attractive for various applications, including as fluorescent DNA probes. rsc.orgajchem-a.com These compounds can exhibit a broad spectral range, intense absorption and emission, and enhanced fluorescence upon binding to biological targets. rsc.org For instance, certain benzoxazole and naphthoxazole derivatives have shown increased fluorescence emission intensity in the presence of DNA, with intercalation being a common mode of interaction. rsc.org
The versatility of benzoxazoles as fluorescent probes extends to the detection of metal ions. A rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) has been developed for the reversible detection of Fe³⁺ ions, which results in a strong fluorescence emission and a visible color change. acs.org This probe has also demonstrated its utility for intracellular imaging of Fe³⁺ in living cells. acs.org Similarly, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore has been synthesized for the optical detection of Zn²⁺ and Cd²⁺ ions in aqueous media at physiological pH. researchgate.net The binding of these metal ions induces a fluorescent response through a chelation-enhanced fluorescence (CHEF) effect. researchgate.net
The development of fluorescent probes for various biological species and microenvironments is a rapidly advancing field, with rational design strategies enabling the creation of probes with high selectivity and diverse functionalities for bioimaging applications. acs.org
Mechanistic Studies of Excited State Intramolecular Proton Transfer (ESIPT)
Excited State Intramolecular Proton Transfer (ESIPT) is a key photophysical process observed in many benzoxazole derivatives, particularly those with a hydroxyl group ortho to the azole ring, such as 2-(2′-hydroxyphenyl)benzoxazole (HBO). rsc.orgresearchgate.net This ultrafast process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a keto-tautomer that is responsible for a large Stokes-shifted fluorescence emission. rsc.org
The mechanism of ESIPT in HBO and its derivatives has been extensively studied using both experimental techniques, like time-resolved absorption spectroscopy, and computational methods. rsc.orgrsc.org These studies have shown that the intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the benzoxazole ring is significantly strengthened in the excited state, facilitating the proton transfer. rsc.org
The substitution pattern on the benzoxazole framework can significantly influence the ESIPT process. For example, the introduction of an amino group can alter the behavior of the intramolecular hydrogen bond and hinder the ESIPT process to some extent. rsc.org Theoretical studies have been employed to understand the effect of different substituents on the ESIPT process and the resulting fluorescence features of 2-(2-hydroxyphenyl)benzoxazole (B213137) derivatives. nih.gov These computational investigations help in rationalizing the photophysical properties and in the design of new fluorophores with tailored characteristics. researchgate.net
The interplay between the emissive properties of these fluorophores and the size of their π-conjugated framework has also been a subject of investigation. researchgate.net Benzannulation at different positions of the 2'-(hydroxyphenyl)oxazole scaffold can lead to either red- or blue-shifted fluorescence emission, a phenomenon that has been rationalized in terms of excited-state aromaticity and intramolecular charge transfer. researchgate.net
Electrochemical Characterization of Benzoxazole Systems
Electrochemical methods have proven to be valuable for both the synthesis and characterization of benzoxazole derivatives. Electrosynthesis offers a green and atom-economical alternative to traditional chemical methods. acs.orgrsc.org
A novel electrochemical method for the synthesis of benzoxazoles from readily available anilides has been reported, which proceeds via amidyl radical intermediates. rsc.org This method is attractive due to its use of common electrode materials and a simple constant current protocol. rsc.org Another efficient electrochemical approach involves the direct oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines, which proceeds through an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism to form 2-arylbenzoxazoles without the need for a catalyst. rsc.org
The electrochemical synthesis of 2-substituted benzoxazoles has also been achieved through the intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives. acs.org This method is notable for being transition metal- and oxidant-free, generating only hydrogen gas as a byproduct. organic-chemistry.orgacs.org Furthermore, an indirect "ex-cell" electrochemical synthesis using a recyclable iodine(I)/iodine(III) redox mediator has been developed, which is compatible with a broad range of functional groups. acs.org
The electrochemical behavior of benzoxazole derivatives has been investigated using techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV). researchgate.net These studies provide insights into the redox properties of these compounds and can be used to develop sensitive analytical methods for their determination. researchgate.net For instance, the electrochemical reduction of some 2,5-disubstituted benzoxazoles has been studied at a hanging mercury drop electrode, allowing for their quantitative determination. researchgate.net
Application of Novel Catalytic Materials and Methodologies in Benzoxazole Chemistry
The synthesis of benzoxazoles has been significantly advanced by the development of novel catalytic materials and methodologies, which offer improved efficiency, selectivity, and sustainability. researchgate.net
Nanocatalysts have gained considerable attention due to their high surface area, reactivity, and recyclability. researchgate.net Various nanocatalysts, including magnetic solid acid nanocatalysts and palladium-supported nanocatalysts, have been successfully employed for the synthesis of benzoxazole derivatives from 2-aminophenols and aldehydes. rsc.org For example, Fe₃O₄@SiO₂-SO₃H nanoparticles have been used as an effective and reusable heterogeneous catalyst for the solvent-free synthesis of 2-arylbenzoxazoles. ajchem-a.com
Metal-organic frameworks (MOFs) have also emerged as promising heterogeneous catalysts. A nickel-based MOF, Ni₂(BDC)₂(DABCO), has been shown to be an efficient catalyst for the direct C-H arylation of benzoxazole with aryl boronic acids, providing a more environmentally friendly route to 2-arylbenzoxazoles compared to methods using aryl halides. rsc.orgresearchgate.net Covalent organic frameworks (COFs) with benzoxazole linkages have been developed as ultrastable, metal-free photocatalysts. acs.orgnih.gov These materials exhibit excellent stability and photoactivity in visible-light-driven reactions. acs.orgnih.gov
A variety of metal catalysts, including copper, palladium, and gold complexes, have been utilized in different synthetic strategies for benzoxazoles. rsc.orgnih.govacs.org For instance, a combination of a Brønsted acid and copper iodide has been used to catalyze the cyclization of 2-aminophenols with β-diketones. acs.org Biomimetic approaches using a mixture of redox catalysts have been employed for the aerobic oxidation of benzylamines and 2-aminophenols to produce benzoxazoles under mild conditions. nih.gov
Table 2: Examples of Novel Catalysts in Benzoxazole Synthesis
| Catalyst | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-Aminophenol (B121084) and aromatic aldehydes | Reusable, solvent-free conditions, high yield. | ajchem-a.com |
| Ni₂(BDC)₂(DABCO) MOF | Benzoxazole and aryl boronic acids | Heterogeneous, avoids hazardous aryl halides. | rsc.orgresearchgate.net |
| Benzoxazole-linked COFs | Arylboronic acids (for hydroxylation) | Metal-free, ultrastable, recyclable photocatalyst. | acs.orgnih.gov |
| Brønsted Acid and CuI | 2-Aminophenols and β-diketones | Tolerates various substituents. | acs.org |
| HAuCl₄·4H₂O | 2-Aminophenol and benzaldehyde (B42025) | Mild conditions, good yields, uses oxygen as oxidant. | nih.gov |
Integration of Experimental and Computational Approaches for Comprehensive Understanding
The integration of experimental techniques with computational methods has become an indispensable strategy for gaining a comprehensive understanding of the structure, properties, and reactivity of benzoxazole derivatives. researchgate.netrsc.org This synergistic approach allows for the rational design of new compounds with desired characteristics and provides deeper insights into reaction mechanisms and photophysical processes. nih.govresearchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that have been widely used to study the electronic structure, photophysical properties, and reaction mechanisms of benzoxazoles. researchgate.netrsc.org For example, DFT calculations have been employed to investigate the mechanism of the electrochemical synthesis of benzoxazoles, supporting a concerted reductive elimination pathway. acs.org In the study of photophysical properties, DFT and TD-DFT methods have been used to calculate the geometry of compounds and their vertical absorption transitions, helping to elucidate the nature of electron transitions and their influence on spectral properties. rsc.org
Molecular modeling and docking studies are particularly valuable in the context of medicinal chemistry for designing and evaluating potential drug candidates. nih.govnih.gov These in silico studies can predict the binding modes of benzoxazole derivatives with biological targets, such as enzymes and receptors, and help to rationalize their biological activity. nih.govresearchgate.net For instance, molecular docking studies have been performed on benzoxazole derivatives to investigate their interactions with the COX-2 enzyme and VEGFR-2, providing insights into their anti-inflammatory and anti-proliferative activities, respectively. nih.govnih.gov
The combination of experimental data from techniques like NMR, IR, and fluorescence spectroscopy with computational results provides a robust framework for characterizing new compounds and understanding their behavior at a molecular level. rsc.orgmdpi.com This integrated approach has been successfully applied to study the solvatochromic properties of benzoxazole derivatives, determine their excited-state dipole moments, and elucidate the dynamics of molecular motions in complex systems. rsc.orgacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
